Cas no 2310016-35-2 (2-(4-fluorophenyl)-1-4-(oxolan-3-yl)-1,4-diazepan-1-ylethan-1-one)

2-(4-Fluorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a fluorinated diazepane derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a fluorophenyl moiety with a diazepane ring system, offering unique physicochemical properties that may enhance binding affinity and metabolic stability. The presence of the oxolane (tetrahydrofuran) ring introduces conformational rigidity, which could improve selectivity in target interactions. This compound is of interest for the development of CNS-active agents or enzyme modulators due to its balanced lipophilicity and hydrogen-bonding capacity. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery.
2-(4-fluorophenyl)-1-4-(oxolan-3-yl)-1,4-diazepan-1-ylethan-1-one structure
2310016-35-2 structure
Product Name:2-(4-fluorophenyl)-1-4-(oxolan-3-yl)-1,4-diazepan-1-ylethan-1-one
CAS No:2310016-35-2
MF:C17H23FN2O2
MW:306.375128030777
CID:5339525
Update Time:2025-10-29

2-(4-fluorophenyl)-1-4-(oxolan-3-yl)-1,4-diazepan-1-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(4-fluorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one
    • 2-(4-fluorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone
    • 2-(4-fluorophenyl)-1-4-(oxolan-3-yl)-1,4-diazepan-1-ylethan-1-one
    • Inchi: 1S/C17H23FN2O2/c18-15-4-2-14(3-5-15)12-17(21)20-8-1-7-19(9-10-20)16-6-11-22-13-16/h2-5,16H,1,6-13H2
    • InChI Key: KBGIJIGUWNRTCH-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CC(N1CCCN(CC1)C1COCC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 372
  • XLogP3: 1.6
  • Topological Polar Surface Area: 32.8

2-(4-fluorophenyl)-1-4-(oxolan-3-yl)-1,4-diazepan-1-ylethan-1-one Pricemore >>

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Additional information on 2-(4-fluorophenyl)-1-4-(oxolan-3-yl)-1,4-diazepan-1-ylethan-1-one

Professional Introduction to Compound with CAS No. 2310016-35-2 and Product Name: 2-(4-fluorophenyl)-1-4-(oxolan-3-yl)-1,4-diazepan-1-ylethan-1-one

The compound with the CAS number 2310016-35-2 and the product name 2-(4-fluorophenyl)-1-4-(oxolan-3-yl)-1,4-diazepan-1-ylethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural diversity. The presence of a fluorophenyl moiety and an oxolan ring in its structure suggests a high degree of molecular complexity, which is often associated with enhanced binding affinity and selectivity in drug design.

In recent years, there has been a growing interest in the development of novel psychoactive agents that target central nervous system (CNS) receptors. The diazepan core in the molecular structure of this compound is particularly noteworthy, as it is known to interact with various neurotransmitter systems. Specifically, the oxolan substituent attached to the diazepan ring introduces an additional layer of conformational flexibility, which can be exploited to fine-tune pharmacokinetic properties and improve oral bioavailability. This structural feature has been extensively studied in the context of designing next-generation therapeutics for neurological disorders.

One of the most compelling aspects of this compound is its potential as a scaffold for further medicinal chemistry optimization. The fluorophenyl group is a well-documented pharmacophore that enhances metabolic stability and binding interactions with biological targets. In particular, fluorine atoms can modulate electronic properties and hydrophobicity, leading to improved pharmacological profiles. Recent studies have demonstrated that fluorinated aromatic rings can significantly enhance the efficacy of CNS drugs by increasing their affinity for specific receptor subtypes. For instance, compounds containing fluorophenyl moieties have shown promise in treating conditions such as anxiety disorders and cognitive impairments.

The diazepan core itself is a well-established scaffold in medicinal chemistry, known for its ability to interact with benzodiazepine receptors. However, modifications to this core can lead to compounds with distinct pharmacological profiles. The introduction of an oxolan ring at the 4-position of the diazepan ring adds a new dimension to the molecule's interactions with biological targets. This modification has been explored in several research endeavors aimed at developing novel anxiolytics and sedatives with improved safety profiles. The oxolan ring can influence both the electronic distribution and steric environment around the receptor-binding site, potentially leading to enhanced selectivity and reduced side effects.

Recent advancements in computational chemistry have enabled more sophisticated virtual screening approaches to identify promising drug candidates. Molecular docking simulations have been employed to evaluate how this compound interacts with various CNS receptors, including GABA-A and serotonin receptors. These studies have highlighted the potential of this molecule as a lead candidate for further development. The combination of computational modeling with experimental validation has accelerated the discovery process, allowing researchers to rapidly iterate on molecular structures to optimize pharmacological properties.

The synthesis of this compound involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. Key steps include the formation of the diazepan core through cyclization reactions, followed by functionalization at the 4-position with an oxolan ring. The introduction of the fluorophenyl group typically involves nucleophilic aromatic substitution or cross-coupling reactions, which are well-established in pharmaceutical synthesis. These synthetic strategies ensure high yields and purity, which are critical for subsequent preclinical and clinical studies.

Preclinical studies have begun to elucidate the pharmacological effects of this compound. Initial findings suggest that it exhibits anxiolytic properties comparable to established therapeutics but with potentially improved tolerability due to modifications in its chemical structure. Furthermore, animal models have shown promising results regarding its ability to modulate neurotransmitter systems without causing significant sedation or motor impairment. These findings are particularly encouraging given the unmet medical needs in treating anxiety disorders without excessive side effects.

The role of fluorine-containing compounds in modern drug development cannot be overstated. The electronic properties introduced by fluorine atoms can significantly influence drug-receptor interactions, leading to enhanced efficacy and reduced metabolic clearance. In particular, C-F bonds contribute to increased metabolic stability by resisting hydrolysis under physiological conditions. This characteristic makes fluorinated compounds attractive candidates for oral administration, where first-pass metabolism can otherwise limit bioavailability. The presence of a fluorophenyl group in this compound leverages these advantages, positioning it as a strong contender for further therapeutic development.

The future direction of research on this compound will likely involve structure-activity relationship (SAR) studies to optimize its pharmacological profile further. By systematically modifying various functional groups within its structure, researchers can identify key determinants of biological activity and develop analogs with enhanced properties. Additionally, exploring new synthetic routes could reduce production costs and improve scalability for industrial applications. Collaborative efforts between academic researchers and pharmaceutical companies will be essential in translating these laboratory findings into viable therapeutic options for patients.

In conclusion, the compound identified by CAS number 2310016-35-2 and named 2-(4-fluorophenyl)-1-4-(oxolan-3-yl)-1,4-diazepan-1-ylethan-1-one represents a promising candidate for further development in CNS drug discovery. Its unique structural features—particularly the combination of a fluorophenyl moiety and an oxolan ring attached to a diazepan core—offer significant advantages in terms of metabolic stability, receptor binding affinity, and overall pharmacological profile. As research continues to uncover new therapeutic applications for heterocyclic compounds like this one, it is likely that additional derivatives will emerge as valuable tools for treating neurological disorders.

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